molecular formula C17H18ClN3O B282000 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine

2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine

Numéro de catalogue B282000
Poids moléculaire: 315.8 g/mol
Clé InChI: HTAKEQVRMGMBHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mécanisme D'action

The mechanism of action of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine involves the inhibition of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in the development and function of B cells. The inhibition of BTK by this compound prevents the activation of B cells and the production of antibodies. This leads to a reduction in inflammation and the proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine have been extensively studied. In cancer, the inhibition of BTK by this compound has been shown to have anti-tumor effects by reducing the proliferation and survival of cancer cells. In autoimmune disorders, the inhibition of BTK has been shown to reduce inflammation and the activation of immune cells. In inflammatory diseases, the inhibition of BTK has been shown to reduce inflammation and the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments include its high selectivity for BTK and its potential therapeutic benefits in various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its synthesis method.

Orientations Futures

There are several future directions for the study of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. These include the optimization of its synthesis method to improve yield and purity, the evaluation of its toxicity in vivo, and the development of more potent and selective BTK inhibitors. Additionally, the therapeutic potential of this compound in other diseases, such as neurodegenerative diseases, should be further investigated.

Méthodes De Synthèse

The synthesis of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine involves the reaction of 3-chlorobenzaldehyde with piperazine in the presence of a base to form 4-(3-chlorophenyl)-1-piperazinecarbaldehyde. This intermediate is then reacted with 2-aminobenzophenone in the presence of a reducing agent to form 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied for its potential therapeutic applications. The inhibition of BTK by this compound has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, BTK has been shown to play a role in the survival and proliferation of cancer cells, and the inhibition of BTK has been shown to have anti-tumor effects. In autoimmune disorders, BTK has been shown to play a role in the activation of immune cells, and the inhibition of BTK has been shown to reduce inflammation. In inflammatory diseases, BTK has been shown to play a role in the activation of immune cells and the production of pro-inflammatory cytokines, and the inhibition of BTK has been shown to reduce inflammation.

Propriétés

Formule moléculaire

C17H18ClN3O

Poids moléculaire

315.8 g/mol

Nom IUPAC

(2-aminophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18ClN3O/c18-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)19/h1-7,12H,8-11,19H2

Clé InChI

HTAKEQVRMGMBHN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3N

SMILES canonique

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.